2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Overview
Description
2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a bromophenyl group and a carbonyl chloride functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and phosphines. The reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted quinoline derivatives.
Oxidation Reactions: Products include quinoline N-oxides.
Reduction Reactions: Products include alcohols or amines.
Scientific Research Applications
2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Quinoline derivatives are known for their antimicrobial and antiviral properties, making this compound a potential candidate for drug development.
Medicine: It can be used in the development of pharmaceuticals targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the carbonyl chloride group can form covalent bonds with nucleophilic amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromophenyl)imidazo[2,1-b]oxazole: This compound has a similar bromophenyl group but a different heterocyclic core.
4-(3-Bromophenyl)-6,7-dimethoxyquinazoline: This compound has a similar quinoline core but different substituents.
Uniqueness
2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its versatility in synthetic chemistry and potential biological activities make it a valuable compound for research and industrial applications.
Biological Activity
Overview
2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, which is well-known for its diverse biological activities. This compound features a bromophenyl substituent and a carbonyl chloride functional group, making it a valuable intermediate in organic synthesis and a potential candidate for drug development targeting various diseases, including cancer and infectious diseases.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the carbonyl chloride group can form covalent bonds with nucleophilic amino acid residues. These interactions may modulate the activity of enzymes and receptors, leading to various biological effects.
Antimicrobial Activity
Quinoline derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that quinoline compounds can inhibit the growth of various bacterial strains and exhibit antiviral effects against several viruses . The specific antimicrobial efficacy of this compound has not been extensively documented; however, its structural features suggest potential effectiveness against pathogens.
Anticancer Activity
Research has demonstrated that quinoline derivatives possess anticancer properties. For example, studies on related compounds have shown inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The unique structure of this compound may enhance its anticancer activity by targeting specific pathways involved in tumor growth.
Case Studies and Research Findings
- Antiviral Activity : A study exploring the antiviral potential of quinoline derivatives found that certain analogues exhibited inhibitory effects against SARS-CoV-2 replication. While specific data on this compound is limited, related compounds demonstrated EC50 values ranging from 2.6 to 13 μM against coronaviruses, highlighting the potential for similar activity in this compound .
- Enzyme Inhibition : Quinoline derivatives have been evaluated for their ability to inhibit key enzymes involved in disease processes. For instance, some studies reported that modifications to the quinoline core could enhance enzyme inhibition potency, suggesting that this compound may also exhibit enzyme inhibitory effects depending on its specific interactions with target sites .
Comparative Analysis
The following table summarizes key structural features and biological activities of selected quinoline derivatives:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | C19H17BrN2O | Bromophenyl and carbonyl chloride groups | Potential antimicrobial and anticancer |
2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride | C19H17BrN2O | Similar structure with different bromine positioning | Anticancer and antiviral |
2-Phenylquinolines | Varies | Broad-spectrum activity | Antiviral against coronaviruses |
Future Research Directions
Given the promising biological activities associated with quinoline derivatives, further investigation into the pharmacological properties of this compound is warranted. Future studies should focus on:
- In vitro and In vivo Testing : Conducting detailed studies to evaluate its efficacy against specific cancer cell lines and pathogenic microorganisms.
- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) Analysis : Exploring modifications to enhance activity and reduce toxicity.
Properties
IUPAC Name |
2-(3-bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO/c1-10-6-11(2)17-14(7-10)15(18(20)22)9-16(21-17)12-4-3-5-13(19)8-12/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEDFUKGCACQRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.